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Compound of Interest

Compound Name: 2-Amino-4-fluorobenzaldehyde

Cat. No.: B111960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical

compounds. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic data, outlines the experimental protocols for their acquisition, and presents a

logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data
Due to the limited availability of specific experimental spectra in public databases, the following

tables summarize the predicted spectroscopic data for 2-Amino-4-fluorobenzaldehyde.

These predictions are based on established principles of NMR and IR spectroscopy and typical

chemical shift and absorption ranges for the functional groups present in the molecule.

¹H NMR (Proton NMR) Data (Predicted)
The predicted ¹H NMR spectrum of 2-Amino-4-fluorobenzaldehyde is expected to exhibit

distinct signals corresponding to the aldehyde proton, aromatic protons, and the amine protons.

The chemical shifts are influenced by the electron-donating amino group and the electron-

withdrawing aldehyde and fluoro groups.
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehyde (-CHO) 9.8 - 10.0 Singlet (s) N/A

Aromatic (H6) 7.5 - 7.7
Doublet of doublets

(dd)

~8-9 (ortho), ~2-3

(meta)

Aromatic (H5) 6.4 - 6.6
Doublet of doublets

(dd)

~8-9 (ortho), ~2-3

(meta)

Aromatic (H3) 6.3 - 6.5

Doublet of triplets (dt)

or Triplet of doublets

(td)

~8-9 (ortho), ~2-3

(meta)

Amine (-NH₂) 4.5 - 6.0 Broad singlet (br s) N/A

¹³C NMR (Carbon-13 NMR) Data (Predicted)
The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic

carbons, with their chemical shifts influenced by the attached functional groups and the fluorine

atom causing characteristic C-F coupling.

Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) 190 - 195

Aromatic (C-F) 160 - 165 (d, ¹JCF ≈ 240-250 Hz)

Aromatic (C-NH₂) 150 - 155

Aromatic (C-CHO) 120 - 125

Aromatic (CH) 110 - 135

Aromatic (CH) 100 - 110 (d, ²JCF ≈ 20-25 Hz)

Aromatic (CH) 95 - 105 (d, ²JCF ≈ 20-25 Hz)

IR (Infrared) Spectroscopy Data (Predicted)
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The IR spectrum of 2-Amino-4-fluorobenzaldehyde is predicted to display characteristic

absorption bands corresponding to the N-H, C=O, C-F, and aromatic C-H and C=C stretching

and bending vibrations.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibration Type

N-H (Amine) 3300 - 3500
Symmetric and Asymmetric

Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C=O (Aldehyde) 1680 - 1700 Stretching

C=C (Aromatic) 1550 - 1650 Stretching

N-H (Amine) 1550 - 1650 Scissoring (Bending)

C-F (Fluoro) 1200 - 1350 Stretching

C-N (Amine) 1200 - 1350 Stretching

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data

for a solid sample like 2-Amino-4-fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 2-Amino-4-fluorobenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

The spectrometer is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

¹H NMR Acquisition:

A standard pulse sequence is used to acquire the proton spectrum.

Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

A larger number of scans (typically several hundred to thousands) is required due to the

lower natural abundance of ¹³C.

A wider spectral width is used compared to ¹H NMR.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

Phase and baseline corrections are applied.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Amino-4-fluorobenzaldehyde with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.[1]

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

thin, transparent pellet.[1]

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small amount of the solid sample directly onto the ATR crystal.[1]

Apply pressure to ensure good contact between the sample and the crystal.[1]

Data Acquisition:

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean

ATR crystal.

Place the prepared sample in the FT-IR spectrometer.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-Amino-4-fluorobenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-fluorobenzaldehyde:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111960#spectroscopic-data-nmr-ir-for-2-amino-4-
fluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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